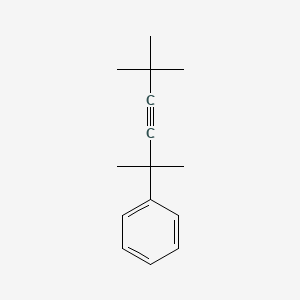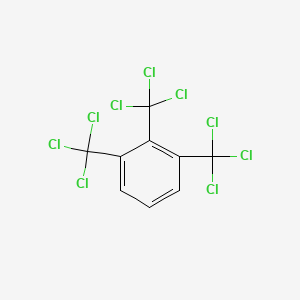
1,2,3-Tris(trichloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(trichloromethyl)benzene is an organic compound with the molecular formula C9H3Cl9 It is a derivative of benzene where three hydrogen atoms are replaced by trichloromethyl groups at the 1, 2, and 3 positions
准备方法
The synthesis of 1,2,3-Tris(trichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of benzene with trichloromethyl chloride (CCl3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions to maximize yield and purity. The use of photochemical processes has also been explored for the preparation of trichloromethyl-substituted benzenes .
化学反应分析
1,2,3-Tris(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloromethyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less chlorinated derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include various chlorinated benzenes and their derivatives .
科学研究应用
1,2,3-Tris(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism by which 1,2,3-Tris(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological or chemical effects .
相似化合物的比较
1,2,3-Tris(trichloromethyl)benzene can be compared with other similar compounds such as:
Benzotrichloride (C6H5CCl3): Known for its use in the synthesis of benzoyl chloride and other derivatives.
1,3,5-Tris(trichloromethyl)benzene: Another trichloromethyl-substituted benzene with different substitution patterns, leading to varied chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
属性
CAS 编号 |
106774-27-0 |
|---|---|
分子式 |
C9H3Cl9 |
分子量 |
430.2 g/mol |
IUPAC 名称 |
1,2,3-tris(trichloromethyl)benzene |
InChI |
InChI=1S/C9H3Cl9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H |
InChI 键 |
DNACCRIUIKLKNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
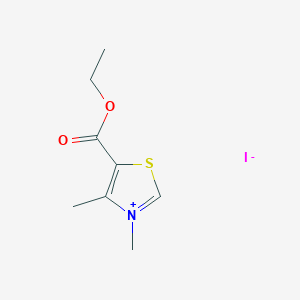
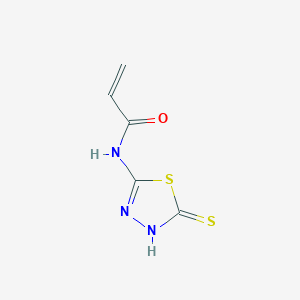
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
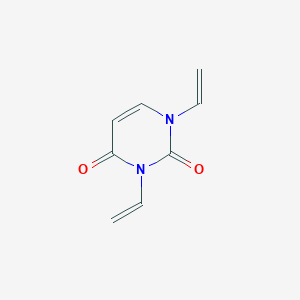
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
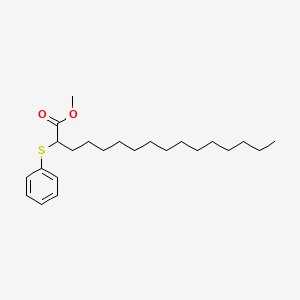
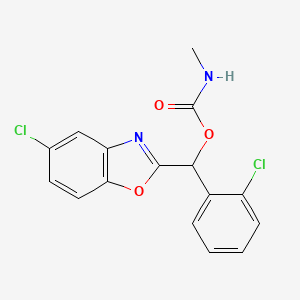
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
